molecular formula C21H27Cl2N5O2 B12355771 2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol

2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol

Cat. No.: B12355771
M. Wt: 452.4 g/mol
InChI Key: SMQNIQMBAKRRLI-KXXVNDLPSA-N
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Description

2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol is a complex organic compound characterized by its unique structure, which includes a dichloropyridinyl group, an indazole ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indazole Ring: This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone.

    Attachment of the Dichloropyridinyl Group: This step involves a nucleophilic substitution reaction where the dichloropyridinyl group is introduced.

    Formation of the Pyrazole Moiety: This is typically done through a condensation reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Final Assembly: The final step involves the coupling of the previously synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichloropyridinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effect. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol is unique due to its complex structure, which combines multiple functional groups and rings, providing it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H27Cl2N5O2

Molecular Weight

452.4 g/mol

IUPAC Name

2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol

InChI

InChI=1S/C21H27Cl2N5O2/c1-13(21-17(22)10-24-11-18(21)23)30-15-3-5-20-16(8-15)19(26-27-20)4-2-14-9-25-28(12-14)6-7-29/h2,4,9-13,15-16,19-20,26-27,29H,3,5-8H2,1H3/b4-2+/t13-,15?,16?,19?,20?/m1/s1

InChI Key

SMQNIQMBAKRRLI-KXXVNDLPSA-N

Isomeric SMILES

C[C@H](C1=C(C=NC=C1Cl)Cl)OC2CCC3C(C2)C(NN3)/C=C/C4=CN(N=C4)CCO

Canonical SMILES

CC(C1=C(C=NC=C1Cl)Cl)OC2CCC3C(C2)C(NN3)C=CC4=CN(N=C4)CCO

Origin of Product

United States

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